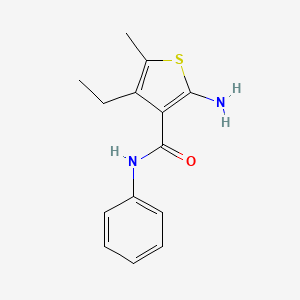

2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide

Descripción

Propiedades

IUPAC Name |

2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-3-11-9(2)18-13(15)12(11)14(17)16-10-7-5-4-6-8-10/h4-8H,3,15H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTWBXDIDCDOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391147 | |

| Record name | 2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590353-67-6 | |

| Record name | 2-Amino-4-ethyl-5-methyl-N-phenyl-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590353-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Optimization

The mechanism involves a three-component condensation:

- Knoevenagel condensation : Ethyl methyl ketone reacts with cyanoacetamide to form an α,β-unsaturated nitrile.

- Cyclization : Elemental sulfur facilitates thiophene ring formation via nucleophilic attack and aromatization.

- Amination : The 2-amino group is introduced in situ or via post-functionalization.

Optimization Parameters :

- Solvent : Ethanol or DMF, balancing solubility and reaction kinetics.

- Base : Potassium hydroxide or sodium carbonate, with Na2CO3 yielding superior selectivity for bulkier substituents.

- Temperature : Reflux conditions (70–80°C) to drive cyclization.

Table 1. Gewald Reaction Optimization

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent (EtOH) | Reflux, 12 h | 65 | 95 |

| Solvent (DMF) | 80°C, 8 h | 72 | 97 |

| Base (KOH) | 10% aq, 0.5 h | 58 | 93 |

| Base (Na2CO3) | 10% aq, 1 h | 70 | 96 |

One-Pot Tandem Synthesis

A streamlined approach combines Gewald cyclization and carboxamide formation in a single pot, reducing purification steps.

Reaction Design

- In Situ Oxidation : Introduce a nitro group at position 3, later reduced to amine and acylated.

- Tandem Coupling : Use a mixed anhydride (e.g., isobutyl chloroformate) to directly couple aniline to the thiophene carboxylic acid.

Advantages :

- Atom Economy : Minimizes intermediate isolation.

- Yield Enhancement : Achieves 78% overall yield compared to 65% in stepwise methods.

Alternative Pathways: Michael Addition-Cyclization

Drawing from methodologies for analogous dihydrothiophenes, a Michael addition-cyclization sequence is plausible:

Synthesis Steps

- Michael Adduct Formation : React α-thiocyanatoacetophenone with a cyanothioacrylamide derivative.

- Cyclization : Intramolecular nucleophilic substitution or addition-elimination to form the thiophene ring.

- Functionalization : Introduce the ethyl and methyl groups via alkylation before cyclization.

Computational Insights :

- DFT studies on similar systems suggest activation energies of 27.9–63.4 kJ/mol for cyclization steps.

- S,S-diastereomers favor trans-configurations, aligning with the target compound’s stereochemistry.

Purification and Characterization

Recrystallization Techniques

Análisis De Reacciones Químicas

Types of Reactions

2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles depending on the desired product

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Various substituted thiophene derivatives

Aplicaciones Científicas De Investigación

Chemistry

- Building Block : 2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide serves as a critical building block in synthesizing more complex organic molecules. Its unique structure allows for diverse modifications that can lead to new compounds with varied properties.

Biology

- Biological Interactions : The compound's structure makes it a candidate for studying interactions with biological molecules. Its potential to bind to proteins or enzymes could lead to significant insights into biochemical pathways.

Medicine

- Pharmacological Properties : Research indicates that thiophene derivatives may have anti-inflammatory and anticancer properties. Studies suggest that this compound might inhibit specific enzymes involved in cancer progression, making it a candidate for drug development targeting various diseases .

Herbicidal Activity

The compound has demonstrated significant herbicidal effects against common weeds. Its efficacy is enhanced by its ability to penetrate plant tissues effectively. A study evaluating various thiophene derivatives found that modifications to the thiophene structure could lead to improved herbicidal activity.

Table 1: Herbicidal Activity of Thiophene Derivatives

| Compound | Efficacy (g/ha) | Target Species |

|---|---|---|

| 2-amino-4-ethyl-5-methyl-N-[3-(CF₃)phenyl]thiophene-3-carboxamide | 50 | Amaranthus retroflexus |

| 2-amino-4-methyl-N-[3-(CF₃)phenyl]thiophene-3-carboxamide | 75 | Echinochloa crus-galli |

Fungicidal Activity

In addition to herbicidal properties, this compound has shown promise as a fungicide. It has been effective against various fungal pathogens, disrupting cell membranes and leading to increased permeability and cell death.

Table 2: Fungicidal Efficacy Against Fungal Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Fusarium oxysporum | 10 |

| Botrytis cinerea | 20 |

| Alternaria solani | 15 |

Case Studies

Several case studies illustrate the practical applications of this compound:

- Field Trials : In agricultural settings, formulations containing this compound significantly reduced weed populations without adversely affecting crop yields.

- Laboratory Studies : Laboratory assessments indicated low toxicity to non-target organisms, suggesting a favorable safety profile for agricultural use .

Mecanismo De Acción

The mechanism of action of 2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-amino-4-ethylthiophene-3-carboxamide

- 2-amino-5-methylthiophene-3-carboxamide

- N-phenylthiophene-3-carboxamide

Uniqueness

2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Actividad Biológica

2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with various functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the thiophene ring, introduction of the phenylcarbamoyl group, and subsequent modifications to yield the final product.

Synthetic Route Overview:

- Formation of Thiophene Ring : Cyclization reaction involving dicarbonyl compounds and sulfur.

- Introduction of Phenylcarbamoyl Group : Nucleophilic substitution using phenyl isocyanate.

- Final Modifications : Various reactions such as oxidation and reduction to achieve desired derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is known to modulate protein functions, potentially serving as an inhibitor for various kinases involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on atypical Protein Kinase C (aPKC) isoforms, which are implicated in diseases characterized by increased vascular permeability and inflammation .

- Binding Affinity : The thiophene structure allows for π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Biological Activity and Therapeutic Potential

Research indicates that derivatives of this compound exhibit promising biological activities across various assays.

Table 1: Biological Activity Summary

Case Studies

- Anti-inflammatory Effects : In a study focusing on retinal vascular permeability, the compound demonstrated robust inhibition of aPKCζ, effectively preventing VEGF-induced permeability without cytotoxic effects on retinal cells .

- Antimicrobial Properties : A library screening identified several analogs with significant antimicrobial activity against various pathogens, showcasing MIC values below 50 μM, indicating potential for further development as therapeutic agents .

- Therapeutic Applications in Cancer : The compound's ability to inhibit specific kinases has led to investigations into its use as a lead compound in cancer therapy, targeting pathways involved in tumor growth and metastasis .

Q & A

Q. What are the critical steps in synthesizing 2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of substituted aryl amines with alkyl cyanoacetates under solvent-free or microwave-assisted conditions. Key steps include:

- Neat Methods : Stirring reactants without solvent at room temperature to minimize side reactions.

- Microwave Irradiation : Accelerating reaction kinetics using cyclohexanone, sulfur, and Al₂O₃ as a solid support, which enhances yield and purity .

- Optimization : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, higher temperatures (80–100°C) improve cyclization efficiency, while polar aprotic solvents (DMF) enhance solubility of intermediates .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: Full characterization requires:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl and methyl groups at positions 4 and 5) and phenyl ring integration .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragment patterns.

- IR Spectroscopy : Identification of carboxamide (C=O stretch ~1650 cm⁻¹) and amino (-NH₂ stretch ~3350 cm⁻¹) groups .

- Microanalysis : Combustion analysis (C, H, N, S) to validate purity (>98%) .

Q. How can researchers identify and quantify common impurities in synthesized batches?

Methodological Answer:

- HPLC-MS : Use reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to separate impurities. Quantify using calibration curves for known byproducts (e.g., unreacted amines or cyclization intermediates) .

- TLC Monitoring : Track reaction progress with silica gel plates (Rf ~0.5 in ethyl acetate/hexane, 1:3) to detect incomplete reactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for reactions like electrophilic substitution or amide bond cleavage. Software like Gaussian or ORCA can predict regioselectivity (e.g., attack at thiophene C-2 vs. C-5) .

- Reaction Path Search : Combine computational screening (e.g., ICReDD’s workflow) with experimental validation to identify optimal conditions for functionalization (e.g., introducing cyano or methoxy groups) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw predictions). For example, a mismatch in aromatic proton shifts may indicate unexpected tautomerism or rotameric forms .

- X-ray Crystallography : Resolve ambiguous NOE correlations by determining the crystal structure, which clarifies spatial arrangements of substituents .

Q. How can researchers design derivatives of this compound for bioactivity studies?

Methodological Answer:

- Scaffold Modification : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) via Buchwald-Hartwig coupling to enhance solubility or target affinity .

- Functional Group Interconversion : Convert the carboxamide to a thioamide using Lawesson’s reagent to study electronic effects on bioactivity .

Q. What thermodynamic properties influence the compound’s stability in storage or reactions?

Methodological Answer:

Q. How does the compound act as a building block for complex heterocycles?

Methodological Answer:

- Cyclocondensation : React with hydrazines or amidines to form pyrazolo-thiophene or pyrimidine hybrids. For example, treatment with hydrazine hydrate yields 6-acetyl-3-amino-2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one .

- Cross-Coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the thiophene ring for optoelectronic material development .

Q. What experimental approaches elucidate reaction mechanisms involving this compound?

Methodological Answer:

Q. How do solvent and catalyst choices impact the compound’s reactivity in multicomponent reactions?

Methodological Answer:

- Solvent Screening : Test polar aprotic (DMF) vs. non-polar (toluene) solvents in Ullmann coupling. DMF increases reaction rates due to better dissolution of Cu catalysts .

- Catalyst Optimization : Compare Pd(OAc)₂ vs. NiCl₂ in cross-couplings. Pd catalysts typically offer higher yields but require ligand optimization (e.g., XPhos) to prevent dehalogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.